

HPLC method development for Dbpr-108 detection in plasma

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Compound of Interest

Compound Name: *Dbpr-108; dbpr 108*

Cat. No.: *B13384279*

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Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Dbpr-108 (Prusogliptin) Quantitation in Plasma

Abstract

Dbpr-108 (Prusogliptin) is a novel, potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of Type 2 Diabetes Mellitus (T2DM).^{[1][2][3][4][5]} Accurate quantification of Dbpr-108 in plasma is critical for pharmacokinetic (PK) profiling and toxicokinetic studies. While clinical trace analysis often utilizes LC-MS/MS, this guide details the development of a robust HPLC-UV/PDA method suitable for preclinical high-dose studies, formulation stability testing, and laboratories where mass spectrometry is resource-limited. This protocol emphasizes sample stabilization and chromatographic resolution to overcome common challenges associated with DPP-4 inhibitor bioanalysis.

Part 1: Physicochemical Profiling & Strategic Assessment

Before initiating method development, the physicochemical "personality" of the analyte must be understood to predict its behavior in the column and matrix.

Parameter	Characteristic	Impact on Method Development
Chemical Nature	Peptidomimetic (Pyrrolidine derivative)	Polar functional groups; potential for peak tailing due to silanol interactions.
pKa (Estimated)	Basic (~8.5 - 9.5 due to amine)	pH Control is Critical. At neutral pH, it is cationic. High pH (>9) improves retention but damages silica. Low pH (2.5–4.5) is recommended for stability and peak shape.
Solubility	Soluble in Methanol, Acetonitrile, Water	Compatible with Reversed-Phase (RP) chromatography.
UV Absorption	Low conjugation (Amide/Nitrile)	Detection: 205–220 nm (high sensitivity) or 254 nm (high selectivity). PDA scanning is required during development.
Stability	Potential hydrolysis or enzymatic degradation	CRITICAL: Plasma samples require immediate acidification to inhibit DPP-4 activity and prevent chemical hydrolysis.

Part 2: Instrumentation & Chromatographic Conditions

This method utilizes a standard RP-HPLC setup optimized for basic compounds. The choice of column and mobile phase is designed to suppress silanol activity and ensure sharp peak shapes.

Chromatographic System

- System: HPLC with Photo Diode Array (PDA) or Variable Wavelength Detector (VWD).

- Column: C18 End-capped Column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
 - Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[6][7][8]
 - Rationale: End-capping reduces secondary interactions with the basic amine of Dbpr-108, preventing peak tailing.
- Column Temperature: 30°C ± 2°C (Controls viscosity and retention reproducibility).

Mobile Phase Optimization

- Mode: Isocratic (for robustness) or Gradient (for cleaner plasma background).
- Composition:
 - Solvent A: 10 mM Potassium Phosphate Buffer (pH 4.5) OR 10 mM Ammonium Acetate (pH 4.5).
 - Solvent B: Acetonitrile (ACN).
 - Ratio: 60:40 (Buffer:ACN).
- Flow Rate: 1.0 mL/min.[6][7]
- Injection Volume: 20–50 µL (Dependent on sensitivity requirements).
- Detection Wavelength: 210 nm (Primary) and 254 nm (Secondary/Confirmation).

Internal Standard (IS) Selection

- Primary Choice: Sitagliptin (Structural analog, similar pKa and retention behavior).
- Secondary Choice: Vildagliptin or Carbamazepine (General RP-HPLC standard).

Part 3: Sample Preparation Protocol (The "Secret Sauce")

The integrity of the data depends entirely on the sample preparation. DPP-4 inhibitors in plasma can be unstable. This protocol uses Solid Phase Extraction (SPE) for superior cleanliness compared to protein precipitation, essential for UV detection limits.

Reagents

- Stabilizer Solution: 50% Acetic Acid (v/v).[3]
- Extraction Cartridges: OASIS HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges (30 mg/1 mL).

Step-by-Step Workflow

- Plasma Collection & Stabilization (Crucial):
 - Collect blood into K2-EDTA tubes.[3]
 - Centrifuge at 1,500 x g for 10 min at 4°C.
 - IMMEDIATELY add Stabilizer Solution (50% Acetic Acid) to plasma in a 1:100 ratio (e.g., 10 µL acid to 1 mL plasma). This mimics the clinical protocol to ensure analyte stability.
 - Store at -80°C if not analyzing immediately.
- Sample Pre-treatment:
 - Thaw plasma sample.[3][9][10]
 - Aliquot 500 µL of stabilized plasma.
 - Add 50 µL of Internal Standard (IS) working solution.
 - Add 500 µL of 1% Phosphoric Acid (to disrupt protein binding and ionize the base). Vortex for 30 sec.
- Solid Phase Extraction (SPE):
 - Conditioning: 1 mL Methanol followed by 1 mL Water.

- Loading: Load the pre-treated plasma sample (approx. 1 mL) onto the cartridge.
- Washing: Wash with 1 mL of 5% Methanol in Water (removes salts and proteins).
- Elution: Elute with 1 mL of Methanol:Acetonitrile (50:50).
- Reconstitution:
 - Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
 - Reconstitute the residue in 200 µL of Mobile Phase.
 - Vortex and centrifuge (10,000 rpm for 5 min) to remove particulates.
 - Transfer supernatant to HPLC vial.

Part 4: Visualization of Workflows

Diagram 1: Bioanalytical Workflow Logic

This diagram illustrates the critical decision points in the method development process, ensuring scientific rigor.

Parameter	Acceptance Criteria (FDA Bioanalytical Guidelines)	Experimental Approach
Selectivity	No interfering peaks at retention times of Dbpr-108 or IS.	Analyze 6 blank plasma sources (lipemic, hemolyzed, normal).
Linearity		Calibration curve: 50 – 5000 ng/mL (7 non-zero standards).
Accuracy	±15% (±20% at LLOQ)	QC samples at Low, Medium, and High concentrations (n=5).
Precision	CV < 15% (CV < 20% at LLOQ)	Intra-day and Inter-day repeatability.
Recovery	Consistent across concentrations (>50% preferred)	Compare extracted QC area vs. unextracted standard area.
Stability	<15% degradation	Freeze-thaw (3 cycles), Bench-top (4h), Autosampler (24h).

Part 6: Expert Insights & Troubleshooting

1. The "Double Peak" Phenomenon:

- Observation: Split peaks seen for Dbpr-108.
- Cause: Sample solvent strength is higher than the mobile phase (e.g., dissolving in 100% Methanol).
- Solution: Always reconstitute the final sample in the Mobile Phase or a weaker solvent composition.

2. Drifting Retention Times:

- Cause: pH fluctuation in the buffer.

- Solution: Use a buffer with high capacity (Phosphate) rather than simple acid addition. Ensure the column is equilibrated for at least 30 minutes.

3. Low Sensitivity (High LLOQ):

- Cause: UV detection limitation.
- Solution: Switch detection wavelength to 205-210 nm. Ensure Acetonitrile is "HPLC Grade Far UV" to minimize background noise at low wavelengths.

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